METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-6-5(9)10-3/h2H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUJEOECCTYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728466 | |
| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885685-70-1 | |
| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Alkyl 4-(Halo)-2-Chloroacetoacetate with Thioacetamide
One of the most prominent and improved synthetic routes involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which includes methyl 2-mercaptothiazole-5-carboxylate derivatives.
- Reaction Conditions: The process is typically carried out in acetonitrile solvent.
- Catalysts: The presence of an amine base, preferably triethylamine, is essential to facilitate the cyclization and subsequent dehydration.
- Mechanism: The reaction proceeds via two stages:
- Cyclization of thioacetamide with the halo-chloroacetoacetate to form the thiazole ring.
- Dehydration step to finalize the thiazole structure.
- Stoichiometry: Thioacetamide and the amine are used in molar excess relative to the alkyl 4-(halo)-2-chloroacetoacetate to drive the reaction to completion.
This method offers a controlled and efficient route to obtain the target compound with good yields and purity, making it suitable for industrial and laboratory-scale synthesis.
Esterification and Functionalization of 2-Mercaptobenzothiazole Derivatives
Another approach involves starting from 2-mercaptobenzothiazole, which undergoes esterification and functional group transformations to yield this compound.
- Starting Material: 2-Mercaptobenzothiazole is synthesized via oxidative cyclization of precursors such as p-substituted anilines with ammonium thiocyanate in the presence of bromine catalyst.
- Esterification: The carboxyl group is introduced by reaction with alkyl chloroacetates (e.g., ethyl chloroacetate) in dry acetone with potassium carbonate as a base, followed by reflux and neutralization.
- Hydrazine Treatment: The ester intermediate can be further reacted with hydrazine hydrate to form hydrazide derivatives, which upon condensation with aromatic aldehydes yield various substituted thiazole derivatives.
- Reflux Conditions: Typical reflux times range from 4 to 10 hours depending on the step.
- Purification: Products are purified by recrystallization from solvents such as ethanol, chloroform, or aqueous ethanol.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiol derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets. The thiol group in the compound can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural and functional differences between methyl 2-mercaptothiazole-5-carboxylate and analogous compounds:
*Calculated based on molecular formulas from evidence.
Biological Activity
Methyl 2-mercaptothiazole-5-carboxylate is a derivative of 2-mercaptothiazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, a mercapto group, and a carboxylate moiety. These structural features contribute to its reactivity and biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has shown that compounds in the mercaptothiazole family can inhibit the growth of various bacteria and fungi. For instance, studies indicate that derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of inflammatory pathways, potentially modulating the activity of enzymes involved in the inflammatory response. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .
Antitumor Activity
This compound has demonstrated potential antitumor effects in various studies. It has been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The underlying mechanisms include the modulation of signaling pathways associated with cell survival and proliferation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a mechanism-based inhibitor of key enzymes such as monoamine oxidase and heat shock protein 90, which are involved in various cellular processes including metabolism and stress responses .
- Receptor Modulation : It has been identified as a selective antagonist for certain receptors involved in inflammatory signaling, such as the CCR3 receptor .
- Oxidative Stress Reduction : The mercapto group in its structure may contribute to antioxidant activity, helping to mitigate oxidative stress within cells .
Study on Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated the efficacy of this compound against MRSA. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an alternative treatment for resistant infections .
Anti-inflammatory Activity Assessment
In another study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. This compound showed a dose-dependent reduction in edema formation, suggesting its utility in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-mercaptothiazole-5-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 2-mercaptothiazole derivatives with methyl chloroformate under basic conditions (e.g., using NaHCO₃ or pyridine). Reaction temperature (0–5°C) and stoichiometric control of methyl chloroformate are critical to minimize side reactions like over-alkylation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) . Comparative studies suggest refluxing in anhydrous solvents (e.g., THF) improves yield (up to 93%) but requires careful monitoring to avoid thermal degradation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include the methyl ester (δ ~3.8–3.9 ppm for 1H; δ ~52 ppm for 13C) and thiol proton (δ ~1.5–2.0 ppm, though often absent due to exchange). Aromatic protons in the thiazole ring appear between δ 7.0–8.5 ppm .
- FT-IR : Stretching vibrations for C=O (ester, ~1700–1750 cm⁻¹) and S-H (thiol, ~2550–2600 cm⁻¹) confirm functional groups.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS in positive mode shows [M+H]+ at m/z ~173.2 (calculated) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate degradation via hydrolysis (ester group) and oxidation (thiol group). Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent light-induced oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation when sealed with desiccants .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Contradictions arise from competing pathways:
- Thiol vs. Ester Reactivity : The thiol group acts as a nucleophile in alkylation reactions, but the ester can undergo hydrolysis under basic conditions. DFT calculations (e.g., using Gaussian 09) reveal transition-state energy differences between S-alkylation (ΔG‡ ~25 kcal/mol) and ester hydrolysis (ΔG‡ ~30 kcal/mol), favoring alkylation at pH 7–9 .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize thiolate intermediates, enhancing alkylation efficiency, while protic solvents (MeOH, H₂O) promote hydrolysis. Kinetic studies (UV-Vis monitoring at 260 nm) validate these trends .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often stem from:
- Purity Variability : Impurities (e.g., unreacted thiols) can skew bioassay results. Validate purity via HPLC (>98%) before testing .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) affect IC50 values. Standardize protocols per OECD guidelines, including positive/negative controls and dose-response curves (e.g., 0.1–100 µM range) .
- Structural Confirmation : Use single-crystal X-ray diffraction to confirm derivative structures, as tautomerism in the thiazole ring may lead to misassignment .
Q. What strategies optimize the compound’s utility in metal-chelating or catalytic applications?
- Methodological Answer :
- Metal Coordination : The thiol and ester groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺). Titration experiments (UV-Vis, EPR) show a 2:1 ligand-to-metal ratio in Cu complexes, with stability constants (log β) ~10.5 .
- Catalytic Modifications : Functionalize the thiazole ring with electron-withdrawing groups (e.g., NO₂) to enhance catalytic activity in cross-coupling reactions. Pd-mediated Suzuki couplings demonstrate improved yields (75–85%) with 5-nitro derivatives .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer :
- Scaffold Modifications : Systematically vary substituents at positions 2 (thiol), 4, and 5 (ester) using parallel synthesis. For example, replace the methyl ester with ethyl or tert-butyl groups to assess steric effects .
- High-Throughput Screening : Use 96-well plates for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 ELISA). Analyze SAR via 3D-QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with bioactivity .
Q. What computational methods are recommended for predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HIV-1 protease). The thiol group shows strong hydrogen bonding with catalytic residues (e.g., Asp25) .
- MD Simulations : GROMACS simulations (50 ns) reveal stability of ligand-protein complexes in aqueous environments. RMSD/RMSF analyses validate binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
